

Application Notes and Protocols: Fluorescein Isothiocyanate (FITC) as a Fluorescent Label

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Compound of Interest

Compound Name: *Reactive yellow 25*

Cat. No.: *B15557121*

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A Note on **Reactive Yellow 25**: Initial research indicates that **Reactive Yellow 25** is a textile dye and is not established as a fluorescent label for biological research applications.[1][2][3] Therefore, these application notes detail the use of a well-characterized and widely used alternative, Fluorescein isothiocyanate (FITC), for fluorescent labeling of biomolecules. FITC is an amine-reactive derivative of the fluorescein dye and is extensively used for preparing fluorescently labeled proteins, particularly antibodies, for a variety of biological assays.[4][5]

Introduction to Fluorescein Isothiocyanate (FITC)

Fluorescein isothiocyanate (FITC) is a small organic molecule that covalently attaches to primary amines (e.g., lysine residues) on proteins and other biomolecules.[2] Upon conjugation, it imparts a bright green fluorescence to the target molecule. Its high absorptivity and excellent fluorescence quantum yield have made it a popular choice for applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.[6] However, it is important to note that FITC's fluorescence is pH-sensitive and it is prone to photobleaching upon prolonged exposure to light.[5]

Properties of FITC

The key photophysical and chemical properties of FITC are summarized in the table below. These properties are crucial for designing experiments and selecting appropriate instrumentation.

Property	Value	Citations
Excitation Maximum (λ_{ex})	~495 nm	[7][8]
Emission Maximum (λ_{em})	~519-525 nm	[7][8]
Molar Extinction Coefficient (ϵ)	~75,000 $\text{cm}^{-1}\text{M}^{-1}$	
Quantum Yield (Φ)	~0.92	[6]
Reactive Group	Isothiocyanate (-N=C=S)	[1][7]
Target Functional Group	Primary amines	[2][4]
Molecular Weight	389.38 g/mol	[9]
Solubility	Soluble in DMSO and DMF	[8]

Experimental Protocols

This protocol describes the covalent labeling of an antibody with FITC. The goal is to achieve an optimal degree of labeling (DOL), typically between 3 and 6 FITC molecules per antibody, to ensure bright fluorescence without causing protein aggregation or loss of function.[2]

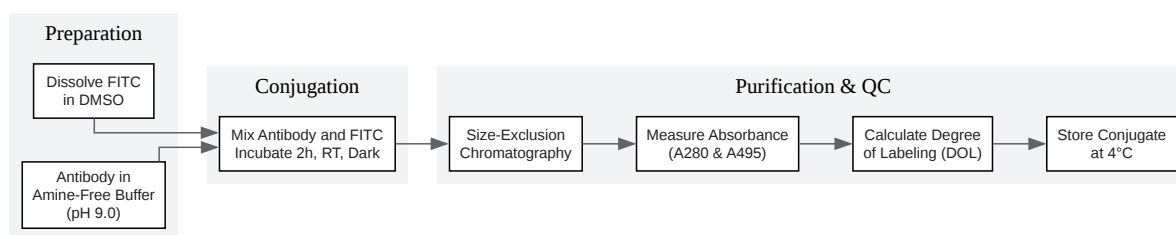
Materials:

- Purified antibody (at a concentration of at least 2 mg/mL in an amine-free buffer like PBS)[2]
- Fluorescein isothiocyanate (FITC)
- Anhydrous dimethyl sulfoxide (DMSO)
- 0.1 M Carbonate-Bicarbonate buffer (pH 9.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[10]
- Spectrophotometer

Procedure:

- Antibody Preparation: Dialyze the antibody against 0.1 M Carbonate-Bicarbonate buffer (pH 9.0) to remove any amine-containing buffers (e.g., Tris) and to adjust the pH for optimal conjugation.[11][12]
- FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[2]
- Conjugation Reaction:
 - While gently stirring, slowly add the desired amount of FITC solution to the antibody solution. A common starting point is a 10-20 fold molar excess of FITC to antibody.
 - Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous stirring.[11]
- Purification:
 - Separate the FITC-conjugated antibody from unreacted FITC using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[10]
 - Collect the first colored fraction, which contains the labeled antibody.

Workflow for FITC Conjugation to an Antibody:



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Caption: Workflow for labeling an antibody with FITC.

The DOL is the average number of FITC molecules conjugated to each antibody molecule. It is a critical parameter for ensuring the quality and reproducibility of the conjugate.

Procedure:

- Measure the absorbance of the purified FITC-conjugated antibody solution at 280 nm (A280) and 495 nm (A495).
- Calculate the protein concentration and DOL using the following formulas:
 - Protein Concentration (M) = $[A_{280} - (A_{495} \times 0.35)] / \epsilon_{\text{protein}}$
 - Where 0.35 is the correction factor for FITC's absorbance at 280 nm.
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
 - $\text{DOL} = A_{495} / (\epsilon_{\text{FITC}} \times \text{Protein Concentration (M)})$
 - Where ϵ_{FITC} is the molar extinction coefficient of FITC at 495 nm ($\sim 75,000 \text{ M}^{-1}\text{cm}^{-1}$).

An optimal DOL for antibodies is typically between 3 and 6.[\[2\]](#)

Application: Immunofluorescence Staining of Cells

This protocol provides a general procedure for using an FITC-conjugated antibody to visualize a specific protein in cultured cells.

Materials:

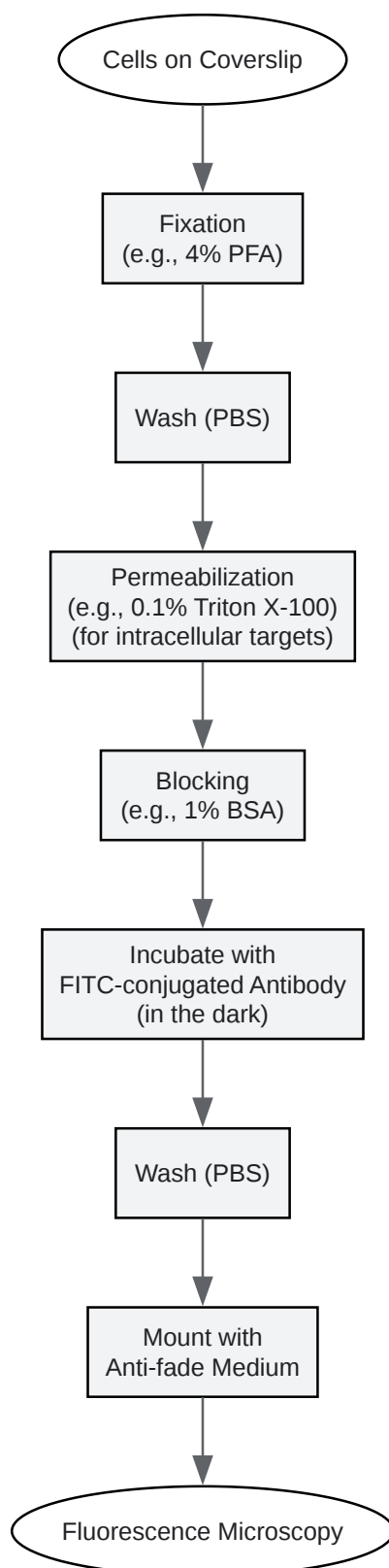
- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)

- FITC-conjugated primary or secondary antibody
- Mounting medium with an anti-fade reagent

Procedure:

- Cell Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
- Antibody Incubation: Incubate the cells with the FITC-conjugated antibody (diluted in blocking buffer) for 1-2 hours at room temperature in a humidified, dark chamber.
- Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
- Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Visualization: Visualize the stained cells using a fluorescence microscope with appropriate filters for FITC (excitation ~495 nm, emission ~520 nm).

Workflow for Immunofluorescence Staining:



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Caption: General workflow for direct immunofluorescence staining.

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